molecular formula C16H9BrN2 B4959031 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile

4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile

Cat. No. B4959031
M. Wt: 309.16 g/mol
InChI Key: AEJOGPPVIHCLPT-DHDCSXOGSA-N
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Description

4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile, commonly known as BPN, is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN is a fluorescent dye that has been used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of BPN is based on its ability to bind to specific proteins or molecules in cells. BPN is a small molecule that can easily penetrate cell membranes and bind to its target molecules. Once bound, BPN emits a fluorescent signal that can be detected using specialized imaging techniques.
Biochemical and Physiological Effects:
BPN has been shown to have minimal biochemical and physiological effects on cells. It has been shown to be non-toxic and non-cytotoxic to cells at concentrations commonly used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPN in scientific research is its high sensitivity and specificity. BPN can detect small changes in intracellular pH and reactive oxygen species levels. However, one of the limitations of using BPN is its relatively low photostability, which can limit its use in long-term imaging studies.

Future Directions

There are several future directions for the use of BPN in scientific research. One direction is the development of more photostable BPN derivatives that can be used in long-term imaging studies. Another direction is the use of BPN in the study of protein-protein interactions in live cells. Additionally, BPN can be used in the development of new drugs that target specific proteins or molecules in cells.
Conclusion:
In conclusion, 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN has been used as a probe to study various biological processes and has shown minimal biochemical and physiological effects on cells. While BPN has limitations, its high sensitivity and specificity make it a valuable tool in scientific research. There are several future directions for the use of BPN in scientific research, including the development of more photostable BPN derivatives and the study of protein-protein interactions in live cells.

Synthesis Methods

The synthesis of BPN involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form 4-(4-bromophenyl)-2-butenedinitrile. This intermediate is then reacted with benzaldehyde in the presence of a base to form 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile. The synthesis of BPN is a relatively simple process and can be accomplished in a few steps.

Scientific Research Applications

BPN has been used as a probe to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular pH. BPN has also been used to study the dynamics of lipid rafts in live cells. In addition, BPN has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells.

properties

IUPAC Name

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2/c17-16-7-5-14(6-8-16)15(11-19)9-12-1-3-13(10-18)4-2-12/h1-9H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJOGPPVIHCLPT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile

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